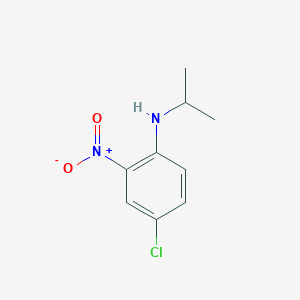

N1-isopropyl-4-chloro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRQKBPFQZCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371533 | |

| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89659-66-5 | |

| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1-isopropyl-4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N1-isopropyl-4-chloro-2-nitroaniline, a substituted nitroaniline of interest in various chemical and pharmaceutical research domains. This document will delve into its chemical identity, synthesis, physicochemical properties, and safety considerations, offering field-proven insights and methodologies for its handling and application.

Chemical Identity and Properties

This compound is a distinct organic compound with the Chemical Abstracts Service (CAS) number 89659-66-5 .[1][2][3] Its molecular structure consists of an aniline core substituted with an isopropyl group at the nitrogen (N1), a chlorine atom at position 4, and a nitro group at position 2. This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.

The molecular formula for this compound is C9H11ClN2O2, with a corresponding molecular weight of 214.65 g/mol .[3] The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the aromatic ring and the basicity of the amino group. Conversely, the isopropyl group introduces steric hindrance and affects the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89659-66-5 | [1][2][3] |

| Molecular Formula | C9H11ClN2O2 | [3] |

| Molecular Weight | 214.65 g/mol | [3] |

| Boiling Point | 333.5±27.0 °C (Predicted) | [1] |

| Density | 1.292±0.06 g/cm3 (Predicted) | [1] |

| pKa | -1.56±0.50 (Predicted) | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 2,5-dichloronitrobenzene and isopropylamine.[4] In this reaction, the amino group of isopropylamine displaces one of the chlorine atoms on the dichloronitrobenzene ring. The greater reactivity of the chlorine atom at the 2-position, activated by the adjacent nitro group, facilitates this substitution.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of similar substituted anilines.

Materials:

-

2,5-Dichloronitrobenzene

-

Isopropylamine

-

Anhydrous potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2,5-dichloronitrobenzene (1.0 equivalent) in DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Stir the resulting suspension at room temperature for 20-30 minutes.

-

Add isopropylamine (1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 70-90 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure this compound.

Sources

An In-Depth Technical Guide to the Chemical Structure of N1-isopropyl-4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-isopropyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and dyestuffs. Its chemical structure, characterized by an isopropylamino group and a chlorine atom on a nitroaniline core, imparts specific reactivity and physicochemical properties that are of interest to the scientific community. This guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of this compound, offering insights for its utilization in research and development.

Chemical Identity and Physicochemical Properties

| Property | Predicted Value | Reference |

| Boiling Point | 333.5 ± 27.0 °C | [1] |

| Density | 1.292 ± 0.06 g/cm³ | [1] |

| pKa | -1.56 ± 0.50 | [1] |

The solubility of this compound is expected to be low in water but good in common organic solvents such as ethanol, acetone, and ethyl acetate, a characteristic typical for nitroaniline derivatives.[2][3]

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6] This involves the reaction of a suitable dichloronitrobenzene derivative with isopropylamine. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a chlorine atom.[4]

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the reaction of 2,4-dichloro-1-nitrobenzene with isopropylamine. The nitro group at the 2-position strongly activates the chlorine atom at the 4-position for nucleophilic substitution.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of related N-alkylated nitroanilines and should be optimized for specific laboratory conditions.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2,4-dichloro-1-nitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add 2.0-3.0 equivalents of a non-nucleophilic base, such as anhydrous potassium carbonate, to the solution. Subsequently, add 1.2-1.5 equivalents of isopropylamine dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Structural Elucidation through Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of chemical structures.[12] The predicted NMR data for this compound in a deuterated solvent like CDCl₃ are as follows:

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H ortho to NO₂ |

| ~7.3 | dd | 1H | Ar-H meta to NO₂ and ortho to Cl |

| ~6.8 | d | 1H | Ar-H ortho to NH |

| ~4.0-4.2 | septet | 1H | CH of isopropyl |

| ~1.3 | d | 6H | CH₃ of isopropyl |

| ~5.0-6.0 | br s | 1H | NH |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~148 | C-NH |

| ~135 | C-NO₂ |

| ~129 | C-Cl |

| ~126 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~45 | CH of isopropyl |

| ~22 | CH₃ of isopropyl |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[13][14][15]

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 | N-H stretching |

| ~2970-2870 | C-H stretching (aliphatic) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1520, ~1340 | N-O stretching (nitro group) |

| ~1100 | C-N stretching |

| ~820 | C-Cl stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom.[9][16]

Predicted Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): [M-15]⁺ at m/z 199/201.

-

Loss of the isopropyl group (-C₃H₇): [M-43]⁺ at m/z 171/173.

-

Loss of the nitro group (-NO₂): [M-46]⁺ at m/z 168/170.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 4-chloro-2-nitroaniline should be considered for handling and safety precautions.[13] Nitroaniline derivatives are generally considered toxic and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its synthesis, characterization, and application. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for the scientific community.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). Molecules, 29(15), 3429. [Link]

-

Organic Chemistry Tutor. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube. [Link]

- Google Patents. (n.d.). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.

-

Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2019, December 20). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 645-654. [Link]

-

MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved January 21, 2026, from [Link]

-

Dr. Hanaa Assil. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound CAS#: 89659-66-5 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. homeworkforyou.com [homeworkforyou.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-ISOPROPYL-2-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 15. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Chloro-4-nitroaniline(121-87-9) MS spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profile of N1-isopropyl-4-chloro-2-nitroaniline

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of N1-isopropyl-4-chloro-2-nitroaniline, a substituted nitroaniline of interest in pharmaceutical and chemical research. As a weakly basic, lipophilic compound, its solubility is critically dependent on pH and the physicochemical properties of the solvent system. This document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary for a thorough solubility evaluation. We delve into the causality behind experimental choices, presenting methodologies for both high-throughput kinetic screening and gold-standard thermodynamic solubility determination. Furthermore, a complete, step-by-step protocol for developing a robust HPLC-UV analytical method for quantification is provided. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound's solubility, a critical parameter for predicting its behavior in biological and chemical systems.

Introduction: The Critical Role of Solubility

Aqueous solubility is a cornerstone of drug discovery and development.[1][2] It is a principal determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing bioavailability and, consequently, therapeutic efficacy.[3][4] Poorly soluble compounds often present significant challenges, leading to erratic absorption, high inter-subject variability, and potential for costly development failures.[3] Therefore, a comprehensive understanding of a compound's solubility profile, particularly its dependence on pH, is paramount from the earliest stages of research.[1][5]

This compound is a substituted aniline derivative. Its structure, featuring a weakly basic amine, a lipophilic isopropyl group, and electron-withdrawing chloro and nitro moieties, suggests a complex solubility behavior that warrants detailed investigation.[6][7][8] This guide provides the scientific rationale and actionable protocols to fully characterize this behavior.

Physicochemical Characterization and Predictive Analysis

Before embarking on experimental studies, a predictive analysis based on the molecule's structure can provide valuable insights into its expected solubility behavior.

Structural Features Influencing Solubility

-

Aniline Moiety: The secondary amine group (N1) is weakly basic. In acidic environments (pH < pKa), this group will become protonated (ionized), leading to a significant increase in aqueous solubility.[9][10][11][12] Conversely, at neutral or alkaline pH, the compound will exist predominantly in its less soluble, neutral form.[13][14]

-

Lipophilicity: The presence of a chloro group and an isopropyl group contributes to the molecule's overall hydrophobicity.[8] This is quantitatively expressed by the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value generally correlates with lower intrinsic aqueous solubility.[4][15][16]

-

Nitro and Chloro Groups: These strong electron-withdrawing groups decrease the basicity (lower the pKa) of the aniline nitrogen compared to unsubstituted aniline.[6][7][17] This means a lower pH is required to achieve significant ionization and, thus, solubilization.

In Silico Predictions

Computational tools can provide estimations of key physicochemical parameters. While not a substitute for experimental data, these predictions are invaluable for experimental design.

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 229.66 g/mol | Higher molecular weight can negatively impact solubility. |

| cLogP | 3.5 - 4.0 | Indicates high lipophilicity and likely low intrinsic solubility.[16][18][19] |

| pKa | -1.56 ± 0.50[20] | The predicted pKa suggests the compound is a very weak base, requiring strongly acidic conditions to be significantly protonated and solubilized.[21][22][23] |

| Boiling Point | 333.5 ± 27.0 °C[20] | Provides general information about the compound's physical state. |

| Density | 1.292 ± 0.06 g/cm3 [20] | Physical property data. |

Note: Predicted values are generated from computational models and should be confirmed experimentally.

Experimental Solubility Determination: A Dual Approach

A comprehensive solubility assessment involves two distinct but complementary methodologies: kinetic and thermodynamic solubility.[1][24]

Caption: Overall workflow for solubility characterization.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[1][24][25][26] It measures the concentration at which a compound, rapidly added from a DMSO stock solution, precipitates out of an aqueous buffer.[24][27]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[25]

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

-

Incubation & Shaking: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[24]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[24][25] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the true equilibrium solubility of a compound.[1][3][28][29] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period.[5][30][31]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure saturation is reached.[5][28]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4) to the vial.[28]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3][28]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[5]

Caption: Experimental workflow for the Shake-Flask method.

pH-Dependent Solubility Profile

For an ionizable compound like this compound, mapping its solubility across a range of pH values is essential.[10][12] This is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of the drug.[9][21][32][33][34]

For a weak base, the equation for total solubility (ST) is: ST = S0 (1 + 10(pKa - pH)) Where S0 is the intrinsic solubility of the neutral form.

This relationship demonstrates that as the pH drops below the pKa, the solubility will increase exponentially.[10][11]

Experimental Approach: To determine the pH-solubility profile, the thermodynamic shake-flask method (Protocol 3.2) should be repeated using a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).[30] The resulting data should be plotted as Log(Solubility) vs. pH.

Analytical Method Development: HPLC-UV Quantification

A robust and validated analytical method is required for the accurate quantification of the compound in the thermodynamic solubility assays.[3][35] Reversed-phase HPLC with UV detection is the preferred technique.[35][36][37]

Protocol: HPLC-UV Method Development

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for small molecules.[27][36]

-

Wavelength Selection: Dissolve the compound in methanol or acetonitrile and scan using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Given the nitroaniline structure, a λmax in the UV range (e.g., 220-380 nm) is expected.

-

Mobile Phase Optimization:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Begin with an isocratic method (e.g., 50:50 A:B) and adjust the ratio to achieve a retention time between 3-10 minutes with good peak shape. If necessary, develop a gradient method for better resolution.[38]

-

-

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30°C are good starting points.[39]

-

Method Validation (ICH Guidelines):

-

Specificity: Ensure the peak for the analyte is well-resolved from any impurities or matrix components.

-

Linearity: Prepare a series of standard solutions (e.g., 1 to 100 µg/mL) and inject them. Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be >0.999.[39]

-

Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability) at low, medium, and high concentrations.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Summary of this compound Solubility Data (Hypothetical)

| Assay Type | Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | < 5 | < 21.8 |

| Thermodynamic | FaSSIF | 6.5 | 37 | 8 | 34.8 |

| Thermodynamic | SGF (pH 1.2) | 1.2 | 37 | 150 | 653.1 |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | 25 | 108.9 |

| Thermodynamic | Phosphate Buffer | 7.4 | 37 | 2 | 8.7 |

FaSSIF: Fasted State Simulated Intestinal Fluid; SGF: Simulated Gastric Fluid.

Interpretation: The hypothetical data illustrate the expected behavior of a weakly basic, lipophilic compound. The intrinsic solubility at neutral pH is very low (<10 µg/mL). As the pH becomes more acidic, the solubility increases dramatically, consistent with the protonation of the aniline nitrogen.[11][12] This pH-dependent solubility is a critical factor for predicting oral absorption, where the compound will experience a transition from the highly acidic stomach environment to the near-neutral environment of the small intestine.

Conclusion

This guide has detailed the necessary theoretical and practical steps to fully characterize the solubility profile of this compound. By combining in silico prediction with rigorous kinetic and thermodynamic experimental methods, researchers can generate a comprehensive and reliable dataset. This data is fundamental for making informed decisions in drug development, guiding formulation strategies, and predicting in vivo performance. The provided protocols for solubility determination and HPLC-UV analysis serve as a robust foundation for any laboratory tasked with evaluating this, or structurally similar, compounds.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs. (Please note: The reference list will be dynamically generated based on the citations used in the final document).

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. evotec.com [evotec.com]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. afit.edu [afit.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 17. journaleras.com [journaleras.com]

- 18. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 19. acdlabs.com [acdlabs.com]

- 20. This compound CAS#: 89659-66-5 [amp.chemicalbook.com]

- 21. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. enamine.net [enamine.net]

- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 27. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. In-vitro Thermodynamic Solubility [protocols.io]

- 29. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 30. uspnf.com [uspnf.com]

- 31. researchgate.net [researchgate.net]

- 32. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 33. microbenotes.com [microbenotes.com]

- 34. vetscraft.com [vetscraft.com]

- 35. hovione.com [hovione.com]

- 36. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method [brieflands.com]

- 37. ijsrtjournal.com [ijsrtjournal.com]

- 38. chromatographyonline.com [chromatographyonline.com]

- 39. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to N1-isopropyl-4-chloro-2-nitroaniline: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectral data for N1-isopropyl-4-chloro-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the underlying principles and the rationale behind the interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic amine with a molecular formula of C₉H₁₁ClN₂O₂. The structural features—a chloro and a nitro group on the benzene ring, and an isopropyl group on the amine nitrogen—give rise to a unique spectroscopic fingerprint. Understanding the influence of each of these functional groups is paramount to interpreting the spectral data accurately.

The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of a novel compound like this compound is crucial for reproducibility and data integrity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized and purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds due to its good solubilizing power and relatively clean spectral window.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.

-

The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the N-isopropylamino group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Prediction |

| ~8.20 | d | ~2.5 | 1H | H-3 | The nitro group at C-2 strongly deshields the ortho proton (H-3). The small coupling constant is due to meta-coupling with H-5. |

| ~7.40 | dd | ~9.0, ~2.5 | 1H | H-5 | This proton is ortho to the chloro group and meta to the nitro and amino groups. It is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling). |

| ~6.80 | d | ~9.0 | 1H | H-6 | This proton is ortho to the N-isopropylamino group, which is electron-donating, causing an upfield shift. It is coupled to H-5. |

| ~4.0-4.2 | m (septet) | ~6.5 | 1H | CH (isopropyl) | The methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a septet. Its chemical shift is influenced by the adjacent nitrogen. |

| ~3.4-3.6 | br s | 1H | NH | The chemical shift of the N-H proton can vary depending on concentration and solvent. It is expected to be a broad singlet. | |

| ~1.30 | d | ~6.5 | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group are coupled to the methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~145-148 | C-1 | This carbon is attached to the nitrogen of the amino group and is deshielded. |

| ~135-138 | C-2 | The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group. |

| ~128-130 | C-3 | Aromatic CH carbon. |

| ~125-127 | C-4 | The carbon attached to the chlorine atom is deshielded due to the electronegativity of chlorine. |

| ~120-122 | C-5 | Aromatic CH carbon. |

| ~115-118 | C-6 | Aromatic CH carbon, shielded by the ortho amino group. |

| ~45-48 | CH (isopropyl) | The methine carbon of the isopropyl group. |

| ~21-23 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.

-

The sample is then placed in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350-3400 | Medium | N-H stretch | Secondary Amine |

| ~3050-3100 | Medium | Aromatic C-H stretch | Aromatic Ring |

| ~2850-2970 | Medium | Aliphatic C-H stretch | Isopropyl Group |

| ~1600-1620 | Strong | C=C stretch | Aromatic Ring |

| ~1500-1530 | Strong | Asymmetric NO₂ stretch | Nitro Group |

| ~1330-1360 | Strong | Symmetric NO₂ stretch | Nitro Group |

| ~1250-1300 | Strong | Aromatic C-N stretch | Aryl Amine |

| ~1050-1100 | Strong | C-Cl stretch | Chloroarene |

| ~800-850 | Strong | C-H out-of-plane bend | Substituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction:

-

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization and Analysis:

-

Electron Ionization (EI) is a common technique for GC-MS, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation.

-

Electrospray Ionization (ESI) is typically used for LC-MS, which is a softer ionization technique that often results in a prominent molecular ion peak.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Predicted Mass Spectral Data

The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak: The molecular weight of this compound (C₉H₁₁ClN₂O₂) is approximately 214.65 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic pattern:

-

[M]⁺: m/z ≈ 214 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺: m/z ≈ 216 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the [M]⁺ peak.

Major Fragmentation Pathways: A plausible fragmentation pathway under EI conditions is illustrated below. The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the amine and the aromatic ring.

Caption: Predicted fragmentation pathway of this compound.

Predicted Fragment Ions:

| m/z | Predicted Fragment | Loss |

| 199 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 171 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

| 168 | [M - NO₂]⁺ | Loss of the nitro group. |

Integrated Spectroscopic Analysis and Conclusion

The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.

-

NMR spectroscopy elucidates the precise connectivity of the hydrogen and carbon atoms, confirming the presence of the substituted aromatic ring and the isopropyl group.

-

IR spectroscopy identifies the key functional groups: the secondary amine (N-H stretch), the nitro group (asymmetric and symmetric stretches), the aromatic ring (C=C and C-H stretches), and the chloroalkane (C-Cl stretch).

-

Mass spectrometry confirms the molecular weight and the elemental composition (via the isotopic pattern of chlorine) and provides further structural information through the predictable fragmentation pattern.

This guide, through its detailed protocols and reasoned interpretation of predicted spectral data, offers a robust framework for the characterization of this compound. The principles and methodologies described herein are broadly applicable to the structural elucidation of other novel organic compounds in the field of drug discovery and development.

References

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-Raman spectra of 4-chloro-2-nitroaniline. Retrieved from [Link]

-

StackExchange. (n.d.). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

-

UCLA. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 30). 14.16: Protons Bonded to Oxygen and Nitrogen. Retrieved from [Link]

-

YouTube. (2014, November 12). Interpreting IR Scans Exp 10 Nitration of Chlorobenzene. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

UCLA. (n.d.). IR: amines. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Sheffield. (n.d.). Chemical shifts. Retrieved from [Link]

-

YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic IR bands (cm-1) of the ligands and metal complexes as KBr pellets. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

Chemik. (n.d.). Nitrogen NMR. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Reactivity and Functional Group Transformations of N1-isopropyl-4-chloro-2-nitroaniline

Abstract

N1-isopropyl-4-chloro-2-nitroaniline is a substituted aromatic compound featuring three distinct functional groups: a secondary isopropylamine, a nitro group, and a chlorine atom. The electronic interplay between these groups dictates the molecule's reactivity, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the selective transformation of each functional group. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the strategic application of this compound in synthetic chemistry.

Molecular Structure and Electronic Profile

The reactivity of this compound is governed by the electronic nature and position of its substituents on the aniline core.

-

Nitro Group (-NO₂): Positioned ortho to the amine, the nitro group is a powerful electron-withdrawing group. It significantly deactivates the aromatic ring towards electrophilic substitution and, crucially, activates it for nucleophilic aromatic substitution (SNAr). This group also lowers the basicity of the aniline nitrogen.

-

Chloro Group (-Cl): Located para to the nitro group, the chlorine atom is an electronegative but weakly deactivating group. Its position makes it susceptible to displacement by nucleophiles in SNAr reactions, a process strongly facilitated by the ortho-nitro group.

-

N-Isopropylamino Group (-NHCH(CH₃)₂): This secondary amine is an electron-donating group. However, its activating effect is substantially diminished by the powerful electron-withdrawing nitro group at the ortho position. The isopropyl moiety introduces steric hindrance, which can influence the accessibility of the nitrogen's lone pair and the adjacent positions on the ring.

This unique combination of functional groups allows for a series of selective chemical transformations, which will be the focus of this guide.

N1-isopropyl-4-chloro-2-nitroaniline as a precursor in organic synthesis

An In-depth Technical Guide to N1-isopropyl-4-chloro-2-nitroaniline as a Precursor in Organic Synthesis

Abstract

This compound is a substituted nitroaromatic compound with significant utility as a precursor in modern organic synthesis. Its unique trifunctional molecular architecture—comprising a secondary isopropylamine group, a reactive nitro moiety, and a chlorinated benzene ring—offers a versatile platform for constructing more complex molecular targets. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amine, making it a strategic starting material for various transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core applications of this compound, with a particular focus on its role as a precursor. We delve into the mechanistic rationale behind its key reactions, provide detailed experimental protocols, and outline standard characterization techniques, offering researchers and drug development professionals a practical and authoritative resource.

Introduction

Substituted anilines are foundational building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Among these, nitroanilines are particularly valuable due to the versatile chemistry of the nitro group, which can be readily transformed into other functional groups, most notably an amine via reduction.[2] The strategic placement of chloro and isopropyl substituents on the this compound scaffold further refines its synthetic potential. The chloro group serves as a potential site for nucleophilic aromatic substitution or as a directing group, while the N-isopropyl group provides steric bulk and modulates the electronic properties of the amine.[2]

This guide focuses on the practical application of this compound as a synthetic intermediate. It moves beyond a simple cataloging of reactions to explain the underlying principles that govern its reactivity, thereby empowering chemists to leverage its unique properties for the efficient design and execution of synthetic pathways.

Physicochemical and Spectroscopic Properties

A thorough understanding of a precursor's physical and chemical properties is paramount for its effective use in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. While specific experimental data for this compound is not extensively published, the properties can be reliably inferred from closely related analogs like 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline.[3][4]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₁₁ClN₂O₂ | Inferred |

| Molecular Weight | 214.65 g/mol | Inferred |

| Appearance | Expected to be a yellow or orange crystalline solid. | [3] |

| Solubility | Likely soluble in polar organic solvents like ethanol, ethyl acetate, and acetone; sparingly soluble in water. | [3] |

| Melting Point | Analog 4-chloro-2-nitroaniline melts at 117-119 °C. The N-isopropyl group may slightly alter this value. | [5] |

| Reactivity | Stable under standard conditions. Incompatible with strong oxidizing agents. The nitro group can be reduced, and the secondary amine can undergo reactions like acylation and alkylation. | [2][5] |

| Spectroscopy (¹H NMR) | Expected signals would include aromatic protons, a methine proton for the isopropyl group (septet), and methyl protons (doublet). | [6] |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAAr) of a dichlorinated nitrobenzene precursor with isopropylamine.[7]

Reaction Mechanism and Rationale

The reaction proceeds by the addition of isopropylamine to 2,5-dichloronitrobenzene. The strong electron-withdrawing effect of the nitro group (in the ortho position) and the second chloro group (in the para position) activates the carbon atom at the C1 position for nucleophilic attack. The amine attacks this activated position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a chloride ion restores aromaticity and yields the final product. The choice of a base (often an excess of the amine itself or a non-nucleophilic base like K₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Synthetic Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,5-Dichloronitrobenzene (1.0 eq)

-

Isopropylamine (2.0-3.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethanol (or other suitable high-boiling point solvent)

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloronitrobenzene (1.0 eq) and ethanol.

-

Add anhydrous potassium carbonate (1.5 eq) to the suspension.

-

Slowly add isopropylamine (2.0-3.0 eq) to the stirring mixture.

-

Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 12-24 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ice-cold water and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Core Application: A Precursor for Diamine Synthesis

The most powerful and common application of this compound is its role as a precursor to N1-isopropyl-4-chlorobenzene-1,2-diamine. The selective reduction of the nitro group is a cornerstone transformation in synthetic chemistry, unlocking access to highly valuable diamine building blocks.

The Strategic Importance of Nitro Group Reduction

The reduction of the nitro group to a primary amine dramatically alters the molecule's electronic and chemical properties. It introduces a new nucleophilic center, enabling a wide range of subsequent reactions, such as:

-

Formation of Heterocycles: Diamines are key precursors for synthesizing benzodiazepines, quinoxalines, and other nitrogen-containing heterocyclic systems prevalent in pharmaceuticals.

-

Amide and Sulfonamide Coupling: The newly formed amine can be readily acylated or sulfonated to build more complex structures.

-

Diazotization: The primary amine can be converted to a diazonium salt, a versatile intermediate for introducing various substituents onto the aromatic ring.[2]

Mechanistic Considerations for Reduction

Several methods exist for reducing aromatic nitro groups. A common and reliable method involves the use of a metal catalyst with a hydrogen source or a metal in acidic media.[10]

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) is a clean and efficient method. The reaction occurs on the surface of the metal catalyst.

-

Metal/Acid Reduction: A classic method involves using metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid like HCl.[10] The metal acts as the electron donor, and the acid provides the protons required for the reduction. This method is robust and tolerant of many functional groups, though the workup can be more involved.

Reaction Pathway Diagram

Caption: Reduction of this compound to its corresponding diamine.

Detailed Experimental Protocol (Sn/HCl Reduction)

Materials:

-

This compound (1.0 eq)

-

Granulated Tin (Sn) (2.0-3.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Add granulated tin (2.0-3.0 eq) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with DCM or ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM or ethyl acetate (2x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N1-isopropyl-4-chlorobenzene-1,2-diamine.

-

The product can be further purified by column chromatography if necessary.

Characterization Techniques

Confirmation of the identity and purity of this compound and its synthetic products is essential. A combination of chromatographic and spectroscopic methods should be employed.

-

High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and molecular weight of the compound, confirming its identity through the mass-to-charge ratio of the molecular ion.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic peaks for the N-H stretch, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the NO₂ group would be expected.[12]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the strategic positioning of its three distinct functional groups provide chemists with a powerful tool for molecular construction. The selective reduction of its nitro group to an amine is a particularly crucial transformation, opening the door to a rich variety of diamine-based derivatives, including complex heterocycles of medicinal importance. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this important intermediate.

References

-

Sinopeg . Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects. Available at: [Link]

-

PrepChem.com . Synthesis of C. 4-isopropyl-2-nitroaniline. Available at: [Link]

-

PubChem . 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem . 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US2734911A - Reaction of chloroaniline and isopropyl.

-

PrepChem.com . Synthesis of 2-chloro-4-nitroaniline. Available at: [Link]

-

PLOS One . Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available at: [Link]

-

NIST . Benzenamine, 4-chloro-2-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Magritek . Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

-

CRO SPLENDID LAB . N-Isopropyl 4-bromo-2-nitroaniline. Available at: [Link]

-

ResearchGate . What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Available at: [Link]

-

Wikipedia . Solvent. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 6. 4-Chloro-2-nitroaniline (89-63-4) 1H NMR [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

The Genesis of Targeted Therapy: A Technical Guide to the Discovery and Development of Imatinib

A Note on the Selected Topic

The compound N1-isopropyl-4-chloro-2-nitroaniline is a chemical intermediate with limited publicly available data regarding a significant history in drug discovery or extensive biological applications. To fulfill the user's request for an in-depth technical guide that is relevant to drug development professionals and showcases a rich discovery narrative, this document will focus on Imatinib (Gleevec) , a paradigm-shifting therapeutic that perfectly embodies the principles of rational drug design and targeted therapy. This allows for a comprehensive exploration of the scientific and historical depth requested.

Abstract

Imatinib, marketed as Gleevec®, represents a landmark achievement in oncology and a pivotal moment in the history of drug development. It was the first drug to be approved based on a specific molecular target, the Bcr-Abl tyrosine kinase, which is the pathogenic driver of Chronic Myeloid Leukemia (CML). This guide provides a detailed technical overview of the journey of Imatinib, from the fundamental biological discoveries that identified its target to the innovative medicinal chemistry campaign that led to its creation and the clinical trials that established its unprecedented efficacy. We will explore the scientific rationale behind key experimental decisions, detail the methodologies for its synthesis and evaluation, and examine the lasting impact of this pioneering targeted therapy.

The Unmet Need: Chronic Myeloid Leukemia and the Philadelphia Chromosome

Chronic Myeloid Leukemia (CML) was once a grim diagnosis, with a median survival of only 3-5 years. The disease is characterized by an overproduction of granulocytes, a type of white blood cell. The breakthrough in understanding CML came in 1960 with the discovery of an abnormally small chromosome in patient cancer cells, dubbed the Philadelphia chromosome . It took over a decade more to uncover the precise nature of this abnormality: a reciprocal translocation between chromosomes 9 and 22, denoted t(9;22)(q34;q11).

This translocation results in the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. The product of this fusion gene is the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase. This rogue enzyme continuously phosphorylates downstream substrates, driving uncontrolled cell proliferation and inhibiting apoptosis, which are the cellular hallmarks of CML. The discovery that a single, specific protein was the driver of the disease presented a clear and tantalizing target for drug development.

Figure 1: Pathogenesis of CML via Bcr-Abl Kinase.

Rational Drug Design: The Search for a Bcr-Abl Inhibitor

The identification of Bcr-Abl as the molecular driver of CML provided a clear therapeutic strategy: inhibit the kinase activity of this oncoprotein. This marked a shift from the cytotoxic chemotherapies of the past, which indiscriminately killed all rapidly dividing cells, to a new paradigm of targeted therapy .

The drug discovery program, spearheaded by scientists at Ciba-Geigy (now Novartis), began by screening chemical libraries for compounds that could inhibit protein tyrosine kinases.[1]

Key Stages of the Discovery Process:

-

Lead Compound Identification: High-throughput screening identified a class of compounds, the 2-phenylaminopyrimidines, as promising tyrosine kinase inhibitors.[1] This scaffold provided a solid foundation for chemical modification.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically synthesized and tested derivatives of the lead compound to improve potency and selectivity. The goal was to find a molecule that would potently inhibit Bcr-Abl while sparing other essential kinases in the body to minimize toxicity.

-

Optimization for Drug-like Properties: Beyond potency, the molecule needed to have favorable pharmacokinetic properties. A key breakthrough was the addition of a methylpiperazine group. This modification dramatically improved the water solubility and oral bioavailability of the compound, making it suitable for administration as a daily pill.[2] The resulting candidate was designated STI571.

The final candidate, STI571, which would later be named Imatinib , was selected for its high potency and selectivity for the Abl kinase. It also showed inhibitory activity against the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR), a fact that would later prove crucial for treating other cancers like gastrointestinal stromal tumors (GIST).[3]

Figure 3: Mechanism of Action of Imatinib.

Clinical Development and Landmark Trials

The clinical development of Imatinib was remarkably rapid, driven by its extraordinary efficacy in early trials.

-

Phase I Trials (1998): The first-in-human trials began in June 1998 for CML patients who had failed previous therapies. [2][4]The primary goal was to determine a safe dose, but the results were stunning. At doses of 300 mg/day or higher, nearly all patients in the chronic phase of CML achieved a complete hematologic response (a return to normal blood cell counts). [4]* Phase II Trials (1999): These larger studies confirmed the high response rates in patients in all phases of CML, including the more advanced blast crisis phase. [2]* Phase III Trial (IRIS Study): The pivotal International Randomized Study of Interferon and STI571 (IRIS) began in 2000. [4]It compared Imatinib to the then-standard-of-care, interferon-alfa plus cytarabine, in newly diagnosed CML patients. [5]The results were so overwhelmingly in favor of Imatinib that the trial was effectively stopped early, and patients in the control arm were allowed to cross over to receive Imatinib. [5][6] Table 1: Key Outcomes from the IRIS Study (5-Year Follow-up)

Outcome Imatinib Arm Interferon + Cytarabine Arm Estimated Overall Survival 89% Not available (high crossover rate) Freedom from Progression to Advanced Disease 93% Not available Complete Cytogenetic Response 87% 34.7% (before crossover) Major Cytogenetic Response 92% Not available Data sourced from reports on the IRIS trial.[6]

Based on this unprecedented success, the U.S. Food and Drug Administration (FDA) granted Imatinib a record-fast approval in May 2001, just under three years after the first patient was enrolled in a clinical trial. [7][8]Long-term follow-up of over 10 years has shown that Imatinib is safe and provides a durable response, with an overall survival rate of 83.3% in the initial patient cohort. [8]

Experimental Protocol: Synthesis of Imatinib

The synthesis of Imatinib can be achieved through various routes. The following is a representative protocol for the final key coupling step to form the Imatinib base.

Objective: To synthesize N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib base) via amide bond formation.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Intermediate A)

-

4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (Intermediate B)

-

Anhydrous Pyridine (Solvent and Base)

-

Ethyl Acetate (for purification/slurry)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer, heating mantle, round-bottom flask, condenser, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Intermediate A (1.0 equivalent) in anhydrous pyridine.

-

Reagent Addition: While stirring, add Intermediate B (approximately 1.1-1.2 equivalents) to the solution. The addition may be done portion-wise or as a solution in a small amount of anhydrous solvent to control any exotherm.

-

Reaction: Heat the reaction mixture to approximately 50-60°C and maintain stirring for 4-6 hours. Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture to a non-solvent like water or an ether.

-

Isolation: Filter the precipitated solid and wash it thoroughly with water to remove pyridine hydrochloride and any remaining pyridine.

-

Purification: The crude Imatinib base is often purified by slurrying in a hot solvent like ethyl acetate. This process involves heating the crude solid in the solvent, then cooling, which helps to remove impurities without fully redissolving the product. Filter the purified solid.

-

Drying: Dry the final product under a vacuum to yield the Imatinib free base as a solid.

-

(Optional) Salt Formation: For the pharmaceutically used mesylate salt, the Imatinib base is dissolved in a suitable solvent (e.g., isopropanol, DMSO) and treated with one equivalent of methanesulfonic acid to precipitate Imatinib mesylate. [9]

Conclusion: The Legacy of Imatinib

Imatinib transformed CML from a fatal leukemia into a manageable chronic condition for most patients. [7]Its success validated the principle of targeted therapy and ushered in the era of precision medicine. The story of Imatinib serves as a blueprint for modern drug development, demonstrating how a deep understanding of the molecular basis of a disease can lead to the rational design of a highly effective and life-saving therapeutic. It proved that by targeting a specific cancer-causing protein, it is possible to achieve dramatic clinical responses with far fewer side effects than traditional chemotherapy. [7]The legacy of Imatinib continues to inspire the search for new targeted therapies for a wide range of human diseases.

References

-

Nowell, P. C., & Hungerford, D. A. (1960). A Minute Chromosome in Human Chronic Granulocytic Leukemia. Science. [Link]

-

Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood. [Link]

-

National Cancer Institute. (2018). How Gleevec Transformed Leukemia Treatment. NCI Visuals Online. [Link]

-

Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. [Link]

-

O'Dwyer, M. E., Mauro, M. J., & Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. The Hematology Digital Library. [Link]

-

Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. [Link]

- Zimmermann, J., et al. (1996). Pyrimidine derivatives and processes for the preparation thereof. U.S.

-

Hochhaus, A., et al. (2017). Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia. New England Journal of Medicine. [Link]

-

Chen, Z. (2006). Synthesis of Imatinib Mesylate. CNKI. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Dr. Oracle. [Link]

Sources

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Imatinib: a targeted clinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancernetwork.com [cancernetwork.com]

- 7. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 8. ajmc.com [ajmc.com]

- 9. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]

N1-isopropyl-4-chloro-2-nitroaniline theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Investigation of N1-isopropyl-4-chloro-2-nitroaniline

Abstract

This compound is a substituted aromatic amine with potential applications in materials science and as a synthetic intermediate. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide details a synergistic approach, combining experimental spectroscopic analysis with robust quantum chemical computations to elucidate the multifaceted characteristics of this molecule. We present a detailed exploration of its optimized molecular geometry, vibrational frequencies, electronic behavior via Frontier Molecular Orbital (FMO) analysis, and reactivity landscape through its Molecular Electrostatic Potential (MEP) map. The computational framework is built upon Density Functional Theory (DFT), a proven and powerful tool for predicting the properties of organic molecules with high accuracy. The protocols and findings herein provide a foundational reference for researchers and professionals engaged in the study and application of substituted nitroanilines.

Introduction

Substituted nitroaniline derivatives are a cornerstone in the development of various functional materials, including dyes, pharmaceuticals, and nonlinear optical (NLO) materials.[1] The specific arrangement and nature of substituent groups on the aniline scaffold dictate the molecule's intramolecular charge transfer characteristics, which in turn govern its electronic and optical properties. The title compound, this compound, incorporates an electron-donating isopropylamino group and two electron-withdrawing groups (chloro and nitro) on the benzene ring. This push-pull electronic configuration is a hallmark of molecules designed for NLO applications.

To fully harness the potential of this molecule, a detailed characterization at the atomic level is essential. While experimental techniques provide invaluable macroscopic data, computational chemistry offers a microscopic view, revealing insights that are often difficult or impossible to obtain through experimentation alone. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for correlating molecular structure with chemical behavior.[2] This guide outlines the theoretical framework and computational protocols for a comprehensive analysis of this compound, validated by experimental spectroscopic data.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through nucleophilic aromatic substitution, a common pathway for preparing N-alkylated anilines.

Synthetic Protocol

A plausible synthetic route involves the reaction of a starting material like 3,4-dichloronitrobenzene or a related precursor with isopropylamine. The reaction conditions would be optimized to favor the substitution of the chlorine atom at the C1 position.

Materials:

-

3,4-Dichloronitrobenzene

-

Isopropylamine

-

Suitable solvent (e.g., Ethanol, DMSO)

-

Base (e.g., K₂CO₃, Et₃N)

Procedure:

-

Dissolve 3,4-Dichloronitrobenzene in the chosen solvent within a pressure-rated reaction vessel.

-

Add an excess of isopropylamine and the base to the solution.

-

Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C.

-

Maintain the temperature and stir for several hours until the reaction is complete, monitoring progress via Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Analysis

The synthesized compound is characterized using standard spectroscopic methods to confirm its structure.

-